Product packaging for 7-Bromothieno[3,2-c]pyridine(Cat. No.:CAS No. 1535297-40-5)

7-Bromothieno[3,2-c]pyridine

Cat. No.: B1381997
CAS No.: 1535297-40-5
M. Wt: 214.08 g/mol
InChI Key: RZFQVVYYJKTTCN-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-c]pyridine (CAS 1140240-22-7) is a versatile brominated heterocyclic compound that serves as a crucial synthetic building block in medicinal chemistry and drug discovery research. This compound features a thieno[3,2-c]pyridine core, a privileged scaffold in the development of biologically active molecules due to its structural similarity to purine bases . The bromine substituent at the 7-position makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Researchers primarily utilize this compound and its analogs in the synthesis of novel molecules with potential antiproliferative activities. Bromothienopyridine derivatives are key precursors in the development of kinase inhibitors and compounds evaluated against various human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MCF7) . The thienopyridine skeleton is a recognized pharmacophore in the design of kinase inhibitors, such as B-Raf and VEGFR-2 inhibitors, which are relevant targets in oncology . Furthermore, thieno[3,2-c]pyridine-based compounds have been investigated as potassium channel inhibitors, showing potential for the treatment of conditions like atrial fibrillation and autoimmune diseases . This reagent is intended for use by qualified researchers in the construction of complex heterocyclic systems for biological evaluation. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNS B1381997 7-Bromothieno[3,2-c]pyridine CAS No. 1535297-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFQVVYYJKTTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535297-40-5
Record name 7-bromothieno[3,2-c]pyridine
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Synthetic Methodologies for 7 Bromothieno 3,2 C Pyridine and Its Precursors

Strategies for the Construction of the Thieno[3,2-c]pyridine (B143518) Ring System

The assembly of the thieno[3,2-c]pyridine skeleton is a critical step that dictates the feasibility of synthesizing its derivatives. General strategies typically involve constructing the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or, conversely, forming the thiophene ring from a pyridine precursor nih.gov. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The fusion of the thiophene and pyridine rings into the thieno[3,2-c]pyridine system is achieved through intramolecular cyclization reactions. These reactions are designed to form the new heterocyclic ring by creating one or two new bonds.

One notable approach involves the acid-catalyzed cyclization and dehydration of a substituted thiophene precursor. For instance, 7-methylthieno[3,2-c]pyridine has been prepared from 2-hydroxy-2-[(3-methylamino)thienyl]propanal-dimethylacetal. This reaction proceeds via hydrolysis with hydrochloric acid, which facilitates both the cyclization and subsequent dehydration in a single step abertay.ac.uk.

Another powerful strategy involves the cyclization of functionalized acrylic acids. Compounds of formula (XI) in the provided table, which are acrylic acid derivatives, can be converted to the corresponding acid azides (XII). These intermediates then undergo thermal rearrangement and cyclization in a high-boiling solvent like toluene or 1,2-dichlorobenzene to form a thieno[3,2-c]pyridin-4-one ring system (X) google.com. This pyridinone can then be further modified, for example, by chlorination with phosphorus oxychloride, to yield a 4-chlorothieno[3,2-c]pyridine, a versatile intermediate for further functionalization google.com.

Table 1: Selected Cyclization Strategies for Thieno[3,2-c]pyridine Ring Formation

Starting Material Type Reagents/Conditions Intermediate/Product Reference
Substituted Thiophene Acetal Hydrochloric Acid Cyclization and Dehydration abertay.ac.uk
Acrylic Acid Derivative (XI) 1. Diphenylphosphoryl azide, Triethylamine2. Heat (Toluene, 1,2-dichlorobenzene) Thieno[3,2-c]pyridin-4-one (X) google.com

Achieving the correct [3,2-c] isomeric structure among the six possible thienopyridine isomers is a significant challenge that requires precise control over the reaction pathway researchgate.net. Regioselectivity is primarily determined by the substitution pattern of the starting materials.

To ensure the formation of the thieno[3,2-c]pyridine isomer, synthetic strategies often begin with a 3-substituted thiophene. This pre-defined arrangement directs the cyclization to occur between the C-2 and C-3 positions of the thiophene ring and the reacting partner, leading to the desired [3,2-c] fusion. The synthesis of 7-methylthieno[3,2-c]pyridine from a 3-thienyl derivative is a clear example of this principle, where the connectivity of the starting material inherently leads to the correct isomer abertay.ac.uk. This contrasts with strategies that might start with a 2-substituted thiophene, which would favor the formation of a thieno[2,3-c]pyridine (B153571) isomer researchgate.net.

Bromination Methodologies for 7-Bromothieno[3,2-c]pyridine

Once the thieno[3,2-c]pyridine core is assembled, the introduction of a bromine atom at the 7-position is the next critical transformation. This is typically achieved through electrophilic aromatic substitution, as the thiophene ring is more susceptible to electrophilic attack than the pyridine ring.

Direct bromination involves treating the thieno[3,2-c]pyridine core with an electrophilic bromine source. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its ability to provide a low concentration of bromine, which helps in controlling selectivity and minimizing side reactions.

A documented procedure for a related derivative involves dissolving the starting thieno[3,2-c]pyridine compound in a solvent such as tetrahydrofuran (THF), cooling the solution to 0 °C, and then adding a stoichiometric amount of NBS google.com. The reaction is typically stirred at this low temperature for a short period to achieve selective bromination, yielding the desired 7-bromo product in high yield google.com. The thiophene moiety of the thienopyridine system is electron-rich, which directs the electrophilic bromine to one of its available positions, with the 7-position (equivalent to the 2-position of the thiophene ring) being a common site for substitution.

Table 2: Example of Direct Bromination

Substrate Reagent Solvent Temperature Product Reference

Indirect methods for introducing a bromine atom involve synthesizing the thieno[3,2-c]pyridine ring from a precursor that already contains a bromine atom at the appropriate position or a functional group that can be readily converted to a bromine atom.

One of the most common indirect strategies is the Sandmeyer reaction or a related diazotization-displacement sequence. This approach would begin with a 7-aminothieno[3,2-c]pyridine precursor. The amino group can be converted to a diazonium salt using a nitrite source, such as tert-butyl nitrite (t-BuONO), in the presence of a copper(II) bromide (CuBr₂) catalyst mdpi.com. The diazonium group is an excellent leaving group and is subsequently displaced by the bromide ion from the copper salt to yield the this compound. This method is particularly useful when direct bromination is not selective or when the required amino-substituted precursor is more accessible.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

For direct bromination reactions using NBS, maintaining a low temperature (e.g., 0 °C) is essential to prevent over-bromination and other side reactions, thereby enhancing the selectivity for the mono-brominated product google.com. The choice of an appropriate solvent, such as THF, ensures the solubility of the reactants while being relatively inert to the reaction conditions google.com.

In the construction of the thieno[3,2-c]pyridine ring, reaction conditions can significantly influence the outcome. For instance, in cyclization reactions that are thermally driven, the choice of a high-boiling point solvent like 1,2-dichlorobenzene is critical for reaching the necessary temperature to facilitate the reaction google.com. Furthermore, the use of microwave irradiation has been shown to be an effective method for accelerating reactions and improving yields. A Suzuki coupling reaction on a related thienopyridine system, for example, was successfully carried out under microwave irradiation at 150 °C, significantly reducing the reaction time google.com. The selection of the base (e.g., sodium carbonate) and solvent system (e.g., 1,2-dimethoxyethane and water) are also critical variables that must be optimized for such coupling reactions google.com.

Chemical Transformations and Derivatization Strategies Involving 7 Bromothieno 3,2 C Pyridine

Cross-Coupling Reactions at the Bromine-Substituted 7-Position

The bromine atom at the 7-position of the thieno[3,2-c]pyridine (B143518) core is the primary site for derivatization through various transition metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of carbon, nitrogen, and oxygen-based substituents, providing access to a wide range of novel compounds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com In the context of 7-Bromothieno[3,2-c]pyridine, this reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. organic-chemistry.org This reaction is highly efficient for creating biaryl and aryl-heteroaryl structures. tcichemicals.com

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. studfile.net For nitrogen-containing heterocycles, systems like Pd(PPh₃)₄ with potassium carbonate in aqueous DME or anhydrous toluene are often effective. studfile.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/EsterCatalyst SystemBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O7-Phenylthieno[3,2-c]pyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O7-(4-Methoxyphenyl)thieno[3,2-c]pyridine
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O7-(Thiophen-2-yl)thieno[3,2-c]pyridine
Vinylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O7-Vinylthieno[3,2-c]pyridine

The Sonogashira coupling provides a reliable route for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylethylamine. organic-chemistry.orgscirp.org This methodology allows for the direct introduction of alkynyl moieties onto the thieno[3,2-c]pyridine scaffold, which are valuable functional groups for further transformations or as components in materials science and medicinal chemistry. scirp.org

The reaction proceeds via a catalytic cycle involving palladium for the activation of the aryl bromide and copper for the formation of a copper(I) acetylide intermediate. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Examples of Sonogashira Cross-Coupling Reactions

Terminal AlkyneCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamineTHF/DMF7-(Phenylethynyl)thieno[3,2-c]pyridine
TrimethylsilylacetylenePd(PPh₃)₄/CuIDiisopropylethylamineToluene7-((Trimethylsilyl)ethynyl)thieno[3,2-c]pyridine
Propargyl alcoholPd(dppf)Cl₂/CuITriethylamineDMF3-(Thieno[3,2-c]pyridin-7-yl)prop-2-yn-1-ol
1-HexynePd(OAc)₂/XPhos/CuICs₂CO₃Acetonitrile7-(Hex-1-yn-1-yl)thieno[3,2-c]pyridine

Beyond carbon-carbon bond formation, the bromine at the 7-position can be substituted with heteroatoms like nitrogen and oxygen through palladium-catalyzed coupling reactions. The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Similarly, carbon-oxygen bonds can be formed through analogous coupling reactions with alcohols or phenols. These transformations are critical for synthesizing derivatives containing arylamine, alkylamine, ether, and phenoxy moieties, which are common pharmacophores. Recent advancements have even demonstrated main group-catalyzed methods for C-N coupling, offering a transition-metal-free alternative by using organophosphorus catalysts to couple nitroarenes with boronic acids. nih.gov This represents a complementary approach to traditional palladium-catalyzed methods. nih.govmit.edu

Table 3: Examples of C-N and C-O Coupling Reactions

Coupling PartnerReaction TypeCatalyst SystemBaseProduct
AnilineBuchwald-Hartwig AminationPd₂(dba)₃/BINAPNaOt-BuN-Phenylthieno[3,2-c]pyridin-7-amine
MorpholineBuchwald-Hartwig AminationPd(OAc)₂/XantphosCs₂CO₃4-(Thieno[3,2-c]pyridin-7-yl)morpholine
PhenolBuchwald-Hartwig EtherificationPd₂(dba)₃/DavePhosK₃PO₄7-Phenoxythieno[3,2-c]pyridine
MethanolC-O CouplingPd(OAc)₂/JohnPhosNaOt-Bu7-Methoxythieno[3,2-c]pyridine

Functional Group Interconversions on the Thieno[3,2-c]pyridine Core

While the 7-bromo position is the most common site for derivatization, the thieno[3,2-c]pyridine core itself possesses reactive sites that can undergo functional group interconversions. These reactions allow for modification of the fundamental properties of the heterocyclic system.

The thiophene (B33073) portion of the fused ring system is also amenable to chemical modification, primarily through electrophilic substitution or modern C-H activation strategies. mdpi.com The reactivity of the thiophene ring in thienopyridines towards electrophiles has been a subject of study. rsc.org The positions C-2 and C-3 on the thiophene ring are potential sites for functionalization. Direct C-H arylation, for instance, can be achieved using palladium catalysis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com

However, the regioselectivity of such reactions can be challenging to control due to the electronic influence of the fused pyridine (B92270) ring and the potential for multiple reactive C-H bonds. mdpi.com Oxidation of the sulfur atom in the thiophene ring to a sulfoxide or sulfone is another possible transformation, which drastically alters the electronic nature and geometry of the heterocyclic system. nih.gov These modifications provide another avenue for tuning the properties of the thieno[3,2-c]pyridine scaffold.

Multi-component Reactions and Cascade Cyclizations Utilizing the Thieno[3,2-c]pyridine Scaffold

The inherent reactivity of the thieno[3,2-c]pyridine scaffold, particularly in its partially saturated forms, allows for its participation in a variety of multi-component reactions and cascade cyclizations. These reactions are efficient methods for constructing complex molecular architectures from simple starting materials in a single synthetic operation. The focus here is on cycloaddition reactions and oxidative dimerization pathways that have been explored for thieno[3,2-c]pyridine derivatives.

Cycloaddition Reactions (e.g., [3+2], [2+2])

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of the thieno[3,2-c]pyridine system, both [3+2] and [2+2] cycloadditions have been investigated, primarily with 6,7-dihydrothieno[3,2-c]pyridine derivatives. These reactions lead to the formation of novel fused heterocyclic systems, expanding the chemical space accessible from this scaffold.

Research has demonstrated that 6,7-dihydrothieno[3,2-c]pyridine derivatives can react with 1,3-dipoles, such as nitrile oxides and nitrile imines, to yield new fused heterocyclic compounds through [3+2] cycloaddition. nih.gov Nitrile imines, in particular, are highly reactive 1,3-dipoles extensively used in [3+2] cycloaddition reactions to introduce pyrazoline and pyrazole motifs into molecules. nih.gov

Furthermore, the Staudinger reaction, a [2+2] cycloaddition, has been successfully applied to the 6,7-dihydrothieno[3,2-c]pyridine core. This reaction is reported to be stereoselective, exclusively producing racemic cis-cycloadducts where the thieno[3,2-c]pyridine moiety is fused to a β-lactam ring. nih.gov

Table 1: Examples of Cycloaddition Reactions with 6,7-Dihydrothieno[3,2-c]pyridine Derivatives

Reaction TypeReactant 1Reactant 2Product TypeKey FeaturesReference
[3+2] Cycloaddition6,7-Dihydrothieno[3,2-c]pyridine derivativeNitrile OxideFused Isoxazoline Ring SystemFormation of a new five-membered heterocyclic ring. nih.gov
[3+2] Cycloaddition6,7-Dihydrothieno[3,2-c]pyridine derivativeNitrile ImineFused Pyrazoline Ring SystemEfficient construction of a nitrogen-containing fused ring. nih.gov
[2+2] Cycloaddition (Staudinger Reaction)6,7-Dihydrothieno[3,2-c]pyridine derivativeKeteneFused β-Lactam Ring SystemStereoselective formation of the cis-cycloadduct. nih.gov

Note: Specific yields and detailed structures of the products were not available in the cited abstract.

Oxidative Dimerization Pathways

In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with sodium hypochlorite (bleach) leads to an unusual oxidative dimerization. nih.govacs.org This reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, resulting in complex polyheterocyclic structures. nih.gov It is noteworthy that the pyridine nitrogen and the sulfur atom of the thiophene ring are not involved in this oxidation process. nih.gov

Two potential mechanistic pathways have been proposed for this transformation:

Electrophilic Addition-Cascade Cyclization: This pathway suggests that HOCl (from the hydrolysis of NaOCl) acts as an electrophile, reacting with the thienopyridine to form a resonance-stabilized cation. A parallel deprotonation of the amide group is proposed to occur. The subsequent reaction between these intermediates initiates a multistep cascade process, leading to the dimeric product. acs.org

Single Electron Transfer (SET) Dimerization: An alternative mechanism involves the bleach acting as a single electron transfer oxidant to generate cation-radical species. Dimerization of these radicals would lead to dications, which then undergo a double intramolecular heterocyclization to yield the final polycyclic product. acs.org

These findings on a related thienopyridine isomer suggest that the this compound scaffold might also be susceptible to oxidative coupling reactions under similar conditions, potentially leading to novel dimeric structures with unique chemical properties. However, the specific reaction conditions and the influence of the bromo substituent at the 7-position would need to be experimentally determined.

Table 2: Proposed Mechanistic Intermediates in the Oxidative Dimerization of a Thienopyridine Analog

Proposed MechanismKey Intermediate(s)DescriptionReference
Electrophilic Addition-Cascade CyclizationResonance-stabilized cation and deprotonated amideReaction between an electrophilically activated thienopyridine and a nucleophilic amide initiates a cascade cyclization. acs.org
Single Electron Transfer (SET) DimerizationCation-radical species and dicationsDimerization of initially formed radical cations leads to a dicationic intermediate that undergoes cyclization. acs.org

Advanced Spectroscopic and Analytical Characterization of 7 Bromothieno 3,2 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR spectra provide information on the chemical environment, number, and connectivity of hydrogen atoms. For the thienopyridine skeleton, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). For instance, in derivatives of the isomeric methyl thieno[3,2-b]pyridine-2-carboxylate, the protons on the pyridine (B92270) and thiophene (B33073) rings show distinct chemical shifts and coupling constants that allow for unambiguous assignment. mdpi.com In one study, the proton at position 6 of a methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate derivative appeared as a doublet of doublets at δ 7.56 ppm. mdpi.com The specific shifts and splitting patterns are crucial for confirming the substitution pattern on the bicyclic ring system.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In thienopyridine systems, the carbon atoms of the aromatic rings typically appear in the range of δ 115-160 ppm. researchgate.net The carbon attached to the bromine atom (ipso-carbon) is expected to have a chemical shift influenced by the electronegativity and anisotropic effects of the halogen. Studies on substituted thieno[3,2-b]pyridines have shown that the chemical shifts of the ipso-carbons correlate linearly with those in corresponding benzene (B151609) derivatives, which aids in their assignment. researchgate.net For example, the ¹³C NMR spectrum of a methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate derivative showed signals for the thienopyridine carbons at δ 122.0 (6-CH), 131.0 (C), 132.0 (7-CH), 133.1 (C), 134.2(C), 142.6 (C), 148.6 (5-CH), and 153.3 (C) ppm. mdpi.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivity of the molecule.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and thiophene rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule and confirming the position of substituents, like the bromine atom at C7. These techniques are invaluable for distinguishing between isomers and elucidating the structures of complex derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Thienopyridine Derivative (Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate in DMSO-d₆) mdpi.com

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
5-H 8.74 (dd) 148.6
6-H 7.56 (dd) 122.0
7-H 8.61 (dd) 132.0
OMe 3.75 (s) 52.6
C=O - 162.1
Phenyl-H 7.43–7.48 (m) 127.4, 128.0, 130.5
Quaternary C - 131.0, 133.1, 134.2, 142.6, 153.3

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 7-Bromothieno[3,2-c]pyridine, high-resolution mass spectrometry (HRMS) is used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electrospray ionization (ESI) is a soft ionization technique commonly used for thienopyridine derivatives, often showing a prominent protonated molecular ion [M+H]⁺. mdpi.com Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide structural insights by showing the loss of specific fragments, such as the bromine atom or cleavage of the heterocyclic rings.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound (C₇H₄BrNS) uni.lu

Adduct Type Predicted m/z
[M+H]⁺ 213.93205
[M+Na]⁺ 235.91399
[M+NH₄]⁺ 230.95859
[M+K]⁺ 251.88793
[M-H]⁻ 211.91749

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show several characteristic absorption bands that confirm its core structure.

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-S stretching: Thiophene ring vibrations involving the C-S bond usually appear in the fingerprint region, often between 800 and 600 cm⁻¹.

C-Br stretching: The absorption for the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

In substituted derivatives, additional peaks corresponding to their specific functional groups will be present. For example, a study on a thieno[2,3-c]pyridine (B153571) derivative with amide and ester groups showed characteristic peaks for N-H stretching (3229 cm⁻¹) and multiple C=O stretching vibrations (1672-1531 cm⁻¹). mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For thienopyridine systems, crystallographic studies have confirmed the planarity of the fused ring structure. researchgate.net Analysis of a related compound, 7-hydroxy-6-methyl-7,6-borazarothieno[3,2-c]pyridine, revealed that the fused bicyclic ring system is nearly planar, with the largest deviation from the best plane being only 0.03 Å. scispace.com This study also provided precise bond lengths, such as a C(4)-N(5) distance of 1.295 Å, indicating partial double bond character. scispace.com Such data is invaluable for understanding the electronic structure and aromaticity of the thieno[3,2-c]pyridine (B143518) core. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding in derivatives containing appropriate functional groups. scispace.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. For related heterocyclic compounds, solvent systems such as ethyl acetate/hexane are commonly used as the mobile phase. researchgate.net The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Column Chromatography: This is the primary method for the purification of synthesized compounds. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. For derivatives of thienopyridines, solvent mixtures like ether/petroleum ether have been successfully used in gradient or isocratic elution modes to isolate the desired product from starting materials and byproducts. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity.

The experimentally determined percentages of C, H, N, and S must agree with the theoretically calculated values for the proposed molecular formula, typically within a margin of ±0.4%. For example, the elemental analysis of a synthesized methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (C₁₅H₁₁NO₂S) showed excellent agreement between the calculated and found values. mdpi.com

Table 3: Example of Elemental Analysis Data for a Thienopyridine Derivative (C₁₅H₁₁NO₂S) mdpi.com

Element Calculated (%) Found (%)
Carbon (C) 66.89 67.08
Hydrogen (H) 4.12 4.09
Nitrogen (N) 5.20 5.46
Sulfur (S) 11.91 12.16

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies of Thieno 3,2 C Pyridine Derivatives

Design Principles for Thieno[3,2-c]pyridine-Based Bioactive Compounds

The design of bioactive compounds based on the thieno[3,2-c]pyridine (B143518) scaffold is guided by several key principles rooted in its distinct physicochemical properties. This fused heterocyclic system, comprising a thiophene (B33073) ring fused to a pyridine (B92270) ring, offers a rigid and planar structure that can serve as a bioisosteric replacement for other aromatic systems, such as purines or pyrimidines, in drug candidates. nih.gov This rigidity is advantageous as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Medicinal chemists utilize the thieno[3,2-c]pyridine core for several reasons:

Physicochemical Properties: The presence of both sulfur and nitrogen heteroatoms endows the scaffold with a specific polarity and lipophilicity profile. These properties can be fine-tuned through chemical modification to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Synthetic Accessibility: The thieno[3,2-c]pyridine core serves as a versatile building block for creating diverse chemical libraries. chemimpex.com Compounds like 7-Bromothieno[3,2-c]pyridine are key intermediates, allowing for the introduction of various substituents through cross-coupling reactions to explore the chemical space around the core structure.

A notable example of its application in molecular recognition was observed in a checkpoint 1 kinase (CHK1) inhibitor, where the thieno[3,2-c]pyridine ring adopted a planar arrangement, stabilized by an intramolecular interaction between an amide carbonyl oxygen and the thienyl sulfur atom, facilitating optimal binding to the kinase hinge region. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in 7-Substituted Thieno[3,2-c]pyridine Derivatives

The 7-position of the thieno[3,2-c]pyridine scaffold, directly adjacent to the sulfur atom, is a key site for chemical modification to probe structure-activity relationships (SAR). This compound is a crucial starting material, enabling the synthesis of a wide array of analogues through substitution reactions.

A comprehensive SAR study was conducted during the development of novel inhibitors for Bruton's tyrosine kinase (BTK), a validated target for certain cancers and autoimmune diseases. In this research, a series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines were designed and synthesized. The study revealed that the nature of the substituent at the 7-position had a significant impact on the inhibitory activity against BTK.

Key findings from this study include:

The introduction of various substituents at the 7-position led to derivatives with a wide range of inhibitory activities.

A subseries of compounds featuring a 7-pyrazol-4-yl substitution demonstrated particularly high BTK inhibition.

Within this subseries, one compound stood out as a promising lead for further evaluation due to its excellent potency and favorable drug-like properties.

Compound SeriesSubstitution at 7-positionObserved Biological ActivityKey Finding
3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-aminesVarious aryl and heteroaryl groupsPotent BTK InhibitionThe 7-pyrazol-4-yl substituted series showed superior BTK inhibitory activity.

This systematic exploration demonstrates how modifying the 7-position of the thieno[3,2-c]pyridine scaffold can precisely modulate biological activity, providing a clear roadmap for designing more potent and selective inhibitors.

Role of the Thieno[3,2-c]pyridine Scaffold as a Privileged Structure in Drug Discovery

The thieno[3,2-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, making it a fruitful starting point for the development of a wide range of therapeutic agents. chemimpex.com The versatility of the thieno[3,2-c]pyridine core has been demonstrated by its incorporation into compounds targeting a diverse array of proteins and pathways.

Derivatives of thieno[3,2-c]pyridine have been investigated for a multitude of therapeutic applications, highlighting the scaffold's broad biological relevance:

Antithrombotic Agents: The tetrahydrothieno[3,2-c]pyridine core is famously found in clopidogrel (B1663587) and ticlopidine, which are widely used antiplatelet medications. google.com

Antipsychotic Activity: Arylpiperazine derivatives containing the thieno[3,2-c]pyridine ring system have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, indicating potential for treating psychotic disorders. nih.gov

Cancer and Autoimmune Diseases: The scaffold has been used to develop inhibitors of voltage-gated potassium channels, such as Kvl.3 and Kvl.5, which are targets for cancer, autoimmune diseases, and inflammatory disorders. google.com

Hedgehog Pathway Inhibition: Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. rsc.org

Anti-inflammatory and Anticancer Agents: The scaffold is generally recognized as a valuable building block for developing novel anti-inflammatory and anti-cancer drugs. chemimpex.com

The ability of this single core structure to serve as a foundation for drugs with such varied mechanisms of action underscores its status as a privileged scaffold and ensures its continued importance in the field of drug discovery. chemimpex.comchemimpex.com

Biological Activity and Molecular Mechanisms of Action for Thieno 3,2 C Pyridine Derivatives

Investigations of Enzyme and Receptor Inhibition by Thieno[3,2-c]pyridine (B143518) Analogues

The thienopyridine core structure has been the subject of medicinal chemistry research to develop inhibitors for various enzymatic and receptor targets. While the broader class of thienopyridines has shown diverse activities, specific isomers often exhibit unique inhibitory profiles.

Kinase Inhibitory Activities (e.g., VEGFR-2, AKT, EGFR, Src, FAK)

While research specifically targeting the thieno[3,2-c]pyridine scaffold as a kinase inhibitor is limited in the available literature, related isomers have been identified as potent inhibitors of several key kinases involved in cancer progression and angiogenesis.

Substituted thieno[3,2-b]pyridines have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, a receptor tyrosine kinase, with IC50 values in the low nanomolar range. mdpi.comnih.govnih.gov These compounds were also shown to be effective in various human tumor xenograft models in mice. nih.govnih.gov Further studies on thieno[3,2-b]pyridine (B153574) derivatives identified compounds that inhibit the non-receptor tyrosine kinase Src. mdpi.com The inhibition of VEGFR-2 is a critical mechanism for preventing tumor-induced angiogenesis, the formation of new blood vessels that supply tumors. rsc.org

In a different but related heterocyclic system, 2,7-disubstituted-thieno[3,2-d]pyrimidines were identified as novel Focal Adhesion Kinase (FAK) inhibitors. One such compound suppressed FAK activity with an IC50 of 28.2 nM and demonstrated potent inhibition of various cancer cell lines. mdpi.com FAK is a non-receptor tyrosine kinase that is over-expressed in many solid cancers and plays a crucial role in cell migration and survival. mdpi.com

Phosphodiesterase Inhibition (e.g., PDE5)

Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides like cAMP and cGMP. nih.gov PDE5, which specifically hydrolyzes cGMP, is a well-established target for therapeutic intervention in conditions such as erectile dysfunction and pulmonary arterial hypertension. nih.govresearchgate.net However, based on the available scientific literature, there is no specific research demonstrating the inhibition of PDE5 by derivatives of the thieno[3,2-c]pyridine scaffold.

P2Y12 Receptor Antagonism and Antiplatelet Aggregation Mechanisms

Thienopyridines are a well-established class of drugs that function as P2Y12 receptor antagonists, leading to the inhibition of platelet aggregation. nih.govmdpi.commedlineplus.gov The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP) on the surface of platelets; its inhibition blocks ADP-mediated platelet activation. mdpi.comyoutube.com This mechanism is crucial for preventing thrombotic events such as heart attack and stroke. medlineplus.gov

Prominent drugs in this class, such as clopidogrel (B1663587) and the historically significant ticlopidine, are based on the thieno[2,3-c]pyridine (B153571) core. nih.gov Prasugrel, a third-generation thienopyridine, is another potent antiplatelet agent. nih.govnih.gov These drugs are prodrugs that require metabolic activation to irreversibly bind to and inhibit the P2Y12 receptor. youtube.comnih.gov While the thienopyridine class is defined by this activity, specific research detailing P2Y12 receptor antagonism by the thieno[3,2-c]pyridine isomer is not prominent in the current literature.

Protein Tyrosine Phosphatase (PTP4A3) Inhibition

Significant research has identified derivatives of the thieno[3,2-c]pyridine scaffold as potent and selective inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as Phosphatase of Regenerating Liver 3 (PRL-3). nih.govnih.gov PTP4A3 is an oncogenic phosphatase that is overexpressed in numerous human cancers and is associated with tumor cell migration, metastasis, and poor patient prognosis. nih.govbiorxiv.org

One of the most studied compounds is 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (JMS-053). nih.govnih.gov This molecule and its analogues are potent, reversible, and allosteric inhibitors of PTP4A3. nih.govnih.govresearchgate.net The inhibitory mechanism does not appear to involve the generation of reactive oxygen species or the oxidation of the catalytic cysteine in the phosphatase active site, a common issue with other phosphatase inhibitors. nih.gov An analog, 7-imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (NRT-870-59), showed unique inhibitory specificity for PTP4A3 over a mutant version and another oncogenic phosphatase, CDC25B. nih.gov

CompoundTargetIC50 (nM)Inhibition Type
7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (JMS-053)PTP4A363.7 ± 7.3Reversible
7-imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (NRT-870-59)PTP4A3Data not specifiedReversible

Data sourced from multiple studies. nih.govresearchgate.net

Glucosidase Inhibition and Hepatic Gluconeogenesis Pathways

Targeting the inhibition of hepatic gluconeogenesis—the process of generating glucose in the liver—is a promising strategy for managing type 2 diabetes. nih.gov Research into a class of thieno[2,3-b]pyridine derivatives identified them as inhibitors of this pathway. nih.gov The mechanism of action for these compounds involves reducing the mRNA transcription level of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). nih.gov One potent compound from this series, with an IC50 of 12.3 µM for inhibiting hepatic glucose production, also demonstrated the ability to reduce fasting blood glucose in diabetic mouse models. nih.gov Information specifically linking thieno[3,2-c]pyridine derivatives to glucosidase inhibition or the disruption of hepatic gluconeogenesis pathways is not currently available.

In Vitro Cellular Activity Profiles and Mechanistic Insights

Derivatives of the thieno[3,2-c]pyridine scaffold and its isomers have demonstrated a variety of effects in cell-based assays, providing insights into their potential therapeutic applications.

The PTP4A3 inhibitor JMS-053, a thieno[3,2-c]pyridine derivative, has shown significant cytotoxic activity against a panel of human ovarian and breast cancer cell lines, including those resistant to chemotherapy, when grown as 3D spheroids. nih.govnih.gov Crucially, the inhibition of cancer cell colony formation by JMS-053 and its analog NRT-870-59 was dependent on the expression of PTP4A3 in the cancer cells. nih.gov Furthermore, JMS-053 was shown to block the migration of ovarian cancer cells, a key process in metastasis, and this effect also required the presence of PTP4A3. nih.gov Gene expression profiling of cancer cells treated with JMS-053 showed that the compound mimicked many of the genetic changes observed with the loss of PTP4A3, without inducing oxidative stress. nih.gov

Beyond oncology, other thieno[3,2-c]pyridine derivatives have been investigated for different biological activities. A series of 4-(1-piperazinyl)thieno[3,2-c]pyridines were synthesized and found to have potential antipsychotic activity. These compounds showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors while having only weak interactions with the dopamine (B1211576) D2 receptor, suggesting a distinct mechanism of action compared to traditional antipsychotics. nih.gov

Studies on the related thieno[2,3-c]pyridine isomer have also revealed anticancer potential. A series of these derivatives were screened against breast, head and neck, and colorectal cancer cell lines. mdpi.comresearchgate.net The most potent compound induced cell cycle arrest in the G2 phase, thereby halting cell proliferation. mdpi.com Similarly, various thieno[2,3-b]pyridine compounds have shown cytotoxic effects against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and bladder cancer cell lines. nih.govnsk.hr

Compound ClassCellular ActivityCancer Cell LinesProposed Mechanism
Thieno[3,2-c]pyridinedionesCytotoxicity, Inhibition of colony formation, Inhibition of cell migrationOvarian (A2780), BreastPTP4A3 Inhibition
Thieno[2,3-c]pyridinesCytotoxicity, G2 phase cell cycle arrestBreast (MCF7, T47D), Head & Neck (HSC3), Colorectal (RKO)Hsp90 Inhibition
Thieno[2,3-b]pyridinesCytotoxicityLiver (HepG-2), Breast (MCF-7), Bladder (T24)Phospholipase C (PLC) inhibition, others

This table summarizes findings from multiple research articles on various thienopyridine isomers. nih.govnih.govmdpi.comresearchgate.netnih.govnsk.hr

Antiproliferative and Antitumor Activities in Cancer Cell Lines

Thieno[3,2-c]pyridine derivatives have emerged as a promising class of compounds with significant antiproliferative and antitumor properties against various cancer cell lines.

Numerous studies have highlighted the potent cytotoxic effects of thienopyridine derivatives. For instance, a series of novel thieno[2,3-b]pyridine derivatives demonstrated significant anticancer activity against prostate cancer cell lines, inhibiting both proliferation and motility researchgate.net. Similarly, newly synthesized thieno[2,3-b]pyridine-based compounds showed promising cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines ekb.eg. One particular derivative, 4b, exhibited IC50 values of 3.12 µM and 20.55 µM against HepG-2 and MCF-7 cells, respectively ekb.eg.

Furthermore, research into thieno[2,3-c]pyridine derivatives has identified compounds with broad-spectrum anticancer activity. Compound 6i from a synthesized series showed potent inhibition against head and neck cancer (HSC3), breast cancer (T47D), and colorectal cancer (RKO) cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively nih.govmdpi.com. Another study on benzothieno[2,3-c]pyridines identified a compound (5c) with potent broad-spectrum anticancer activity, exhibiting a GI50 of 4 nM–37 µM across various cell lines nih.gov.

The substitution pattern on the thienopyridine ring plays a crucial role in the observed antiproliferative activity. For example, in a series of 2-(alkoxycarbonyl)-3-(3′,4′,5′-trimethoxyanilino)thieno[2,3-b]pyridines, the introduction of a methyl group at the C-6 position led to a significant improvement in antiproliferative activity, reaching the nanomolar level nih.gov.

Table 1: Antiproliferative Activity of Thieno[3,2-c]pyridine Derivatives

Compound ID Cancer Cell Line Activity (IC50/GI50) Reference
4b HepG-2 (Hepatocellular Carcinoma) 3.12 µM ekb.eg
MCF-7 (Breast Cancer) 20.55 µM ekb.eg
6i HSC3 (Head and Neck Cancer) 10.8 µM nih.govmdpi.com
T47D (Breast Cancer) 11.7 µM nih.govmdpi.com
RKO (Colorectal Cancer) 12.4 µM nih.govmdpi.com
5c Various 4 nM–37 µM nih.gov
4n Various Nanomolar range nih.gov

A significant mechanism through which thienopyridine derivatives exert their antiproliferative effects is by inducing cell cycle arrest, thereby inhibiting the division of cancer cells.

Several studies have demonstrated the ability of these compounds to halt the cell cycle at specific phases. For example, a thieno[2,3-c]pyridine derivative, compound 6i, was found to induce G2 phase arrest in cancer cells nih.govmdpi.com. This disruption of the normal cell cycle progression prevents tumor cell proliferation. Similarly, a panel of thieno[2,3-b]pyridine compounds was shown to promote G2/M arrest in prostate cancer cell lines researchgate.net.

In addition to cell cycle arrest, thieno[3,2-c]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

Research has shown that certain thieno[2,3-b]pyridine compounds promote apoptosis in prostate cancer cells researchgate.net. Furthermore, a study on new benzothieno[2,3-c]pyridines demonstrated that the lead compound induced apoptosis in PC-3 prostate cancer cells nih.gov. Interestingly, some derivatives may induce cell death through mechanisms other than apoptosis. For instance, compound 6i, a thieno[2,3-c]pyridine derivative, was found to induce cell death via mechanisms that are different from apoptosis, suggesting the involvement of alternative cell death pathways nih.govmdpi.com.

Antimicrobial and Antifungal Efficacy

Thienopyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing concern of antimicrobial resistance.

Various synthesized thieno[2,3-b]pyridine-based compounds have been evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains, showing promising results compared to reference drugs ekb.eg. One of the most potent compounds, 3c, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL ekb.eg. Another study highlighted the antibacterial activity of certain pyridine (B92270) derivatives against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans .

Furthermore, novel fluoroquinolone derivatives incorporating a pyrazolo[4,3-c]pyridine moiety have shown good growth inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae mdpi.com. Specifically, compound 8f from this series was found to be 8–128 times more potent than reference drugs against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.

Table 2: Antimicrobial and Antifungal Activity of Thieno[3,2-c]pyridine Derivatives

Compound ID Target Organism Activity (MIC) Reference
3c Various bacteria and fungi 4-16 μg/mL ekb.eg
Pyridine derivatives (general) B. subtilis, S. aureus, E. coli Good antibacterial activity
A. niger, C. albicans Good antifungal activity
8f MRSA 8-128 fold more potent than reference drugs mdpi.com
MRSE 0.25–4 μg/mL mdpi.com
S. pneumoniae 0.25–1 μg/mL mdpi.com

Anti-inflammatory Response Pathways

The anti-inflammatory properties of thienopyridine derivatives make them attractive candidates for the development of new therapies for inflammatory diseases. Research has shown that these compounds can modulate key inflammatory pathways.

A study on 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives identified them as Janus kinase (JAK) inhibitors nih.gov. JAK inhibitors are known to be effective in treating immune-mediated inflammatory diseases like rheumatoid arthritis. The lead compound from this study, 7j, displayed slightly better anti-inflammatory efficacy than the established drug tofacitinib at the same dosage in in vivo models nih.gov.

Antiviral Activities

Thienopyridine derivatives have also been investigated for their potential as antiviral agents against a range of viruses.

One study reported that certain pyridine derivatives exhibit good antiviral activity against several viruses, including HIV, hepatitis C, hepatitis B, respiratory syncytial virus (RSV), and cytomegalovirus (CMV) nih.gov. Another research effort synthesized new 4-(phenylamino)thieno[2,3-b]pyridine derivatives and tested them against herpes simplex virus type 1 (HSV-1), with one compound showing 86% inhibition researchgate.net.

Advanced Mechanistic Studies and Target Identification

Understanding the molecular targets and mechanisms of action of thieno[3,2-c]pyridine derivatives is crucial for their development as therapeutic agents.

A well-established mechanism for some thienopyridines is the irreversible inhibition of the P2Y12 receptor on platelets, which is key to their antiplatelet activity researchgate.net. However, the biological activity of this class of compounds is not limited to this target.

In the context of cancer, thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat shock protein 90 (Hsp90) nih.govmdpi.com. Molecular docking studies have indicated crucial molecular interactions of these synthesized ligands with the target Hsp90 nih.govmdpi.com. Other identified targets for various thienopyridine derivatives include the vascular endothelial growth factor receptor 2 (VEGFR-2), c-Met, and the non-receptor tyrosine kinase Src, all of which are implicated in cancer progression and angiogenesis mdpi.com.

Furthermore, some thienopyridine derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs nih.gov. The broad range of biological activities and molecular targets highlights the therapeutic potential of the thienopyridine scaffold.

Insufficient Information Available to Generate Article on "7-Bromothieno[3,2-c]pyridine"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the biological activity and molecular mechanisms of "this compound" according to the provided outline.

The user's request specified a strict focus on the following sections:

Exploration of Intramolecular Processes Influencing Biological Response

While searches were conducted for the specific compound and the broader class of thieno[3,2-c]pyridine derivatives, the results did not yield the detailed information required to populate these sections.

Specifically, no molecular docking studies detailing the binding patterns and molecular interactions of this compound or its close analogs with biological targets were found. Similarly, literature exploring the intramolecular processes, such as conformational analysis or intramolecular hydrogen bonding, that influence the biological response of this specific class of compounds is not available in the public domain.

Although research exists on other isomers of thienopyridine, such as thieno[2,3-c]pyridine and thieno[2,3-b]pyridine, the user's instructions strictly forbid the inclusion of information outside the scope of the thieno[3,2-c]pyridine scaffold. A patent mentioning the synthesis of a 7-bromo-thieno[3,2-c]pyridine derivative confirms its existence and general application as a potassium channel inhibitor, but lacks the specific molecular-level details required for the requested article.

Therefore, to maintain scientific accuracy and adhere to the user's explicit constraints, the requested article cannot be generated at this time due to the absence of relevant research findings.

Computational and Theoretical Investigations on Thieno 3,2 C Pyridine Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein receptor.

For the thienopyridine scaffold, molecular docking studies have been instrumental in identifying and optimizing inhibitors for various protein targets. For instance, derivatives of the related thieno[2,3-c]pyridine (B153571) have been evaluated as inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. nih.govresearchgate.net In these studies, the thienopyridine derivatives are computationally placed into the ATP-binding site of Hsp90 to predict their binding affinity and interaction patterns. nih.govmdpi.com The results often highlight crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's inhibitory activity. nih.gov

Similarly, various pyridine (B92270) and thienopyridine derivatives have been docked against other targets like the enzyme α-amylase and the main protease of SARS-CoV-2. mdpi.comnih.gov These simulations help rationalize the structure-activity relationships observed in experimental assays and guide the design of new analogs with improved potency. The docking scores, which estimate the binding free energy, are a key output of these studies, with lower scores generally indicating a more favorable interaction. mdpi.comnih.gov

Table 1: Example of Molecular Docking Results for Thiazole-Pyridine Derivatives Against SARS-CoV-2 Main Protease (PDB: 6LU7) This table illustrates the type of data generated from molecular docking studies, using publicly available results for related heterocyclic compounds as an example.

Compound Docking Score (kcal/mol) Key Interacting Residues
Derivative 6b -8.1 GLU 166, ASN 142, HIS 163
Derivative 6e -8.2 GLU 166, ASN 142, GLN 189
Derivative 14a -8.1 GLU 166, ASN 142, HIS 163
Derivative 14b -8.2 GLU 166, ASN 142, HIS 163
Derivative 14c -8.6 GLU 166, ASN 142, HIS 163

Data sourced from a study on thiazole-clubbed pyridine scaffolds. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. youtube.comnih.gov It is employed to determine a molecule's optimized geometry, conformational stability, and various electronic properties.

In the context of thienopyridine systems, DFT calculations provide fundamental insights into their chemical reactivity and physical properties. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy gap between HOMO and LUMO (ΔE) is particularly important as it relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps help identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions, such as hydrogen bonding. nih.gov For drug design, understanding the electronic properties and stable conformations of thienopyridine derivatives is crucial for predicting how they will interact with their biological targets. researchgate.netnih.gov

Table 2: Example of DFT-Calculated Electronic Properties for a Triazolopyridine Derivative This table is representative of the data obtained from DFT calculations on related pyridine-containing heterocyclic systems.

Parameter Value
Total Energy -1231.80 Hartree
HOMO Energy -6.84 eV
LUMO Energy -1.71 eV
HOMO-LUMO Gap (ΔE) 5.13 eV

Data adapted from a study on 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. nih.gov These models are built by analyzing a series of compounds with known activities and are used to predict the activity of new, untested molecules.

For classes of compounds like thienopyridines and thienopyrimidines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. researchgate.netmdpi.com These studies establish a correlation between the biological activity (e.g., inhibitory concentration) and the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. researchgate.netnih.gov

The predictive power of a QSAR model is assessed using statistical metrics like the cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com A high q² value (typically > 0.5) indicates good predictive ability. nih.gov The resulting 3D contour maps from CoMFA and CoMSIA studies provide a visual guide for drug design, indicating regions where modifications to the molecular structure—such as adding bulky, electronegative, or hydrophobic groups—are likely to increase or decrease biological activity. researchgate.netnih.gov

Table 3: Statistical Validation Parameters for a 3D-QSAR Model of Thienopyrimidine Derivatives This table exemplifies the statistical results used to validate the robustness and predictive power of QSAR models.

Model q² (Cross-Validated) r² (Non-Cross-Validated) F value Standard Error of Estimate (SEE)
CoMFA 0.818 0.917 100.279 0.198
CoMSIA 0.801 0.897 78.411 0.220

Data sourced from a 3D-QSAR study on thieno-pyrimidine derivatives as breast cancer inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, observe conformational changes in both the ligand and the target, and understand the dynamics of the binding process. nih.goved.ac.uk

For thienopyridine derivatives, once a promising binding pose is identified through molecular docking, MD simulations can be run to validate its stability. nih.gov The simulation tracks the trajectory of the complex over a period, typically nanoseconds to microseconds. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. nih.govmdpi.com

MD simulations also provide detailed information on specific interactions, such as the persistence of hydrogen bonds between the ligand and protein residues. mdpi.com Furthermore, advanced techniques like binding free energy calculations (e.g., MM/PBSA) can be performed on the simulation trajectory to provide a more accurate estimation of the binding affinity. mdpi.comnih.gov These simulations offer a dynamic picture of the ligand-receptor interaction, which is critical for understanding the mechanism of action and for the rational design of more effective inhibitors. nih.gov

Future Directions and Emerging Research Avenues for 7 Bromothieno 3,2 C Pyridine in Chemical Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The advancement of synthetic methodologies for 7-Bromothieno[3,2-c]pyridine and its parent scaffold is moving towards greener and more sustainable practices. Traditional multi-step syntheses are often associated with harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research is focused on overcoming these limitations by developing novel synthetic strategies that prioritize efficiency and environmental responsibility.

Key areas of development include:

Catalytic C-H Activation: Direct functionalization of the thieno[3,2-c]pyridine (B143518) core through C-H activation is a primary goal. This approach would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety. This technology is particularly suitable for reactions that are difficult to scale up using traditional batch methods.

Synthetic StrategyPotential Advantages
C-H Activation/FunctionalizationReduces synthetic steps, minimizes waste, improves atom economy.
Continuous Flow SynthesisEnhances reaction control, improves safety and scalability, increases yield.
Microwave-Assisted SynthesisAccelerates reaction rates, often leads to cleaner reactions and higher yields.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.

Exploration of New Chemical Transformations and Derivatization Pathways

The bromine atom at the 7-position of this compound serves as a versatile synthetic handle for a wide array of chemical transformations. While established methods like Suzuki-Miyaura and Buchwald-Hartwig couplings are commonly used, future research will explore novel and more diverse derivatization pathways. mdpi.comnih.gov These efforts aim to expand the chemical space accessible from this scaffold, enabling the creation of libraries of compounds with diverse functionalities.

Emerging derivatization strategies include:

Photoredox Catalysis: This technique allows for novel bond formations under mild conditions, opening up pathways to derivatives that are inaccessible through traditional thermal methods.

Palladium-Catalyzed Coupling Reactions: Expanding beyond standard cross-couplings, research into Sonogashira, Heck, and C-O Ullmann couplings can introduce alkynyl, alkenyl, and ether linkages, respectively, further diversifying the available derivatives. mdpi.com

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a key building block can rapidly generate complex molecules with high efficiency.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

Derivatives of the thieno[3,2-c]pyridine scaffold and its isomers have demonstrated activity against a wide range of biological targets, suggesting that this compound is a promising starting point for drug discovery. researchgate.netnih.gov Future research will focus on identifying new biological targets and elucidating the mechanisms of action for its derivatives. The thieno[3,2-b]pyridine (B153574) scaffold, a closely related isomer, has been shown to be a template for inhibitors of underexplored protein kinases. researchgate.net This suggests that derivatives of this compound could also be investigated for similar activities.

Potential Target ClassSpecific ExamplesRationale for Exploration
Protein KinasesHaspin, CDKLs, FAK, VEGFR-2, SrcThienopyridine scaffolds have shown broad kinase inhibitory activity. mdpi.comresearchgate.netnih.gov
G-Protein Coupled Receptors (GPCRs)Smoothened (Smo) receptorDerivatives of tetrahydrothieno[3,2-c]pyridine act as potent Smo antagonists. rsc.org
Enzymes in PathogensEnoyl-ACP reductase (InhA)Thieno[3,2-b]pyridinone derivatives show potent activity against Mycobacterium tuberculosis. nih.gov
Phosphoinositide 3-kinases (PI3K)PI3Kβ, PI3KγThieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against PI3K isoforms. tandfonline.com
Heat Shock ProteinsHsp90Thieno[2,3-c]pyridine (B153571) derivatives have been evaluated as potential Hsp90 inhibitors. mdpi.com

Systematic screening of compound libraries derived from this compound against diverse panels of enzymes, receptors, and cell lines will be crucial. This will be complemented by chemoproteomics and other target identification technologies to uncover novel protein-ligand interactions and previously unknown mechanistic pathways.

Integration with Advanced Screening and High-Throughput Methodologies

To accelerate the discovery of new bioactive compounds, future research will increasingly integrate this compound-based libraries with advanced screening technologies. The combination of experimental high-throughput screening (HTS) and computational virtual screening (VS) can significantly improve the efficiency of lead discovery. nih.gov

Key integration strategies include:

Virtual Screening (VS): Utilizing the known structure of biological targets, computational docking studies can predict the binding affinity of virtual libraries of this compound derivatives, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. mdpi.comnih.gov

High-Content Screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of a compound's biological effects and mechanism of action in a single assay.

DNA-Encoded Libraries (DELs): Synthesizing vast libraries where each this compound derivative is tagged with a unique DNA barcode enables the rapid screening of billions of compounds against a protein target of interest.

This integrated approach streamlines the hit-to-lead process, reduces costs, and increases the probability of identifying high-quality lead compounds for further development. nih.gov

Design of Next-Generation Thieno[3,2-c]pyridine Scaffolds for Enhanced Biological Profiles

Building upon the knowledge gained from synthetic, biological, and screening studies, future work will focus on the rational design of next-generation thieno[3,2-c]pyridine scaffolds. This involves making strategic modifications to the core structure to optimize pharmacokinetic and pharmacodynamic properties. A "scaffold hopping" strategy, where the thieno[3,2-c]pyridine core is used to replace other known pharmacophores, can lead to the discovery of novel chemical entities with improved properties. rsc.orgnih.gov

Areas for scaffold optimization include:

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres to improve metabolic stability, reduce toxicity, or enhance target binding.

Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives can lead to improved potency and selectivity for specific biological targets.

Conformational Restriction: Introducing structural constraints to lock the molecule into a bioactive conformation can significantly increase binding affinity.

By combining computational modeling with synthetic chemistry, researchers can design and produce novel thieno[3,2-c]pyridine-based molecules with tailored biological profiles, paving the way for the development of new therapeutics and functional materials.

Q & A

Q. How can computational modeling predict metabolic liabilities of this compound derivatives?

  • Methodological Answer : Leverage QSAR models and CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify sites of oxidative metabolism. Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.